molecular formula C13H11F2NO B8752148 4-(Benzyloxy)-3,5-difluoroaniline

4-(Benzyloxy)-3,5-difluoroaniline

Cat. No.: B8752148
M. Wt: 235.23 g/mol
InChI Key: FKRSQFDHYHBHFX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-difluoroaniline is a fluorinated aniline derivative characterized by a benzyl ether group at the para position (C4) and fluorine atoms at the meta positions (C3 and C5) of the aromatic ring. Its molecular formula is C₁₃H₁₁F₂NO, with a molecular weight of 235.23 g/mol.

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

3,5-difluoro-4-phenylmethoxyaniline

InChI

InChI=1S/C13H11F2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

FKRSQFDHYHBHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Benzyloxy)-3,5-difluoroaniline with structurally related aniline derivatives, focusing on substituent positions, halogen types, and functional group effects. Data from the evidence are synthesized into tables and discussions.

Substituent Position and Bioactivity

Meta-substituted fluorinated anilines exhibit superior bioactivity compared to ortho- or para-substituted analogs. For example:

  • 3,5-Difluoroaniline (9e) : IC₅₀ = 0.24 μM (enzyme inhibition).
  • Ortho-fluoroaniline (9a) and para-fluoroaniline (9c): No inhibitory activity (IC₅₀ > 25 μM).

The synergic effect of two meta-fluorine atoms enhances electronic withdrawal and steric alignment, optimizing interactions with biological targets. The benzyloxy group in This compound introduces additional steric bulk and lipophilicity, which may modulate solubility or target engagement .

Halogen Substitution: Fluorine vs. Chlorine vs. Bromine

Replacing fluorine with chlorine or bromine retains or alters activity:

  • 3,5-Dichloroaniline (9g) : IC₅₀ = 0.23 μM, comparable to 3,5-difluoroaniline.
  • 4-Bromo-3,5-difluoroaniline: No direct activity data, but bromine’s larger atomic radius may hinder reactivity in certain reactions.

Fluorine’s electronegativity and small size favor strong hydrogen bonding and metabolic stability, while chlorine and bromine may enhance lipophilicity but reduce target specificity .

Functional Group Additions

  • 3,5-Difluoroaniline : Used in herbicide synthesis (e.g., diflufenzopyr) due to its role as a key intermediate.
  • This compound : The benzyloxy group may confer stability in pro-drug formulations or facilitate synthetic modifications .

Table 1: Comparative Properties of 3,5-Difluoroaniline Derivatives

Compound Substituents Molecular Weight (g/mol) IC₅₀ (μM) Key Applications
3,5-Difluoroaniline F at C3, C5 129.11 0.24 Herbicide intermediates
3,5-Dichloroaniline Cl at C3, C5 161.02 0.23 Agrochemical synthesis
4-Bromo-3,5-difluoroaniline Br at C4, F at C3, C5 208.00 N/A Cross-coupling reactions
This compound BnO at C4, F at C3, C5 235.23 N/A Pharmaceutical intermediates (inferred)

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